Thiazole, 4-iodo-2-methoxy-

描述

Significance of the Thiazole (B1198619) Scaffold in Chemical Sciences

The thiazole moiety is a fundamental building block in both natural and synthetic chemistry, with its importance underscored by its presence in numerous biologically active compounds and functional materials. benthamdirect.combohrium.com The versatility of the thiazole nucleus has established it as an essential core in medicinal chemistry and drug discovery. benthamdirect.comresearchgate.net

The journey of thiazole chemistry began in the late 19th century, with pioneering work by Hantzsch and Hofmann laying the foundational understanding of this heterocyclic system. benthamdirect.comijper.org Since its discovery, the field has evolved significantly, with continuous development of new synthetic methodologies and a deeper understanding of the thiazole ring's reactivity and properties. numberanalytics.come-bookshelf.de This evolution has expanded the applications of thiazole derivatives into various scientific domains. numberanalytics.com

Thiazole is an aromatic compound due to the delocalization of six π-electrons within the five-membered ring, which imparts significant stability. numberanalytics.comwikipedia.org The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic distribution, influencing its reactivity. numberanalytics.commedmedchem.com The nitrogen atom exhibits basic properties, though it is less basic than pyridine. numberanalytics.com The thiazole ring can undergo various reactions, including electrophilic and nucleophilic substitutions, with the position of substitution depending on the reaction conditions and the nature of the substituents already present on the ring. numberanalytics.comwikipedia.org

The thiazole ring is a recurring motif in a variety of natural products, often found in compounds isolated from marine organisms and microbes. fabad.org.trtandfonline.com A prominent example is the essential vitamin B1 (thiamine), which features a thiazole ring. benthamdirect.comwikipedia.org The presence of the thiazole scaffold in these natural products has inspired the synthesis of numerous derivatives, aiming to replicate or enhance their biological activities. researchgate.netnih.gov

Overview of Substituted Thiazoles in Contemporary Organic and Medicinal Chemistry Research

Substituted thiazoles are a major focus of current research due to their broad spectrum of biological activities and applications in materials science. researchgate.netkuey.net The ability to introduce various functional groups at different positions on the thiazole ring allows for the fine-tuning of their chemical and physical properties. ijper.organalis.com.my This has led to the development of a vast library of thiazole derivatives with diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trkuey.netnih.gov

Among the myriad of substituted thiazoles, halogenated and alkoxy-substituted derivatives have garnered particular attention. nih.govrsc.org Halogen atoms, such as iodine, are often introduced to serve as versatile handles for further chemical modifications, particularly in cross-coupling reactions. wikipedia.orgudayton.edu Alkoxy groups, like the methoxy (B1213986) group, can influence the electronic properties and lipophilicity of the molecule, which can be crucial for its biological activity and pharmacokinetic profile. ijper.orgnih.gov Research in this area explores the synthesis of these derivatives and their potential applications in various fields, including medicinal chemistry and materials science. nih.govudayton.eduresearchgate.net

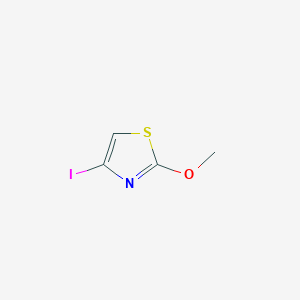

Thiazole, 4-iodo-2-methoxy- emerges as a significant compound within the landscape of advanced thiazole derivatives. The presence of both an iodo and a methoxy group on the thiazole ring makes it a highly valuable building block in organic synthesis. The iodo group at the 4-position provides a reactive site for introducing molecular complexity through various coupling reactions, while the methoxy group at the 2-position modulates the electronic nature of the ring system. This specific substitution pattern positions Thiazole, 4-iodo-2-methoxy- as a key intermediate for the synthesis of more complex and potentially bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-2-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INOS/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPPOSXLMUIGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of Thiazole, 4 Iodo 2 Methoxy

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazole (B1198619) Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic systems. In thiazoles, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The feasibility and regioselectivity of SNAr on the thiazole ring are dictated by the stability of this intermediate, which is influenced by the position of the leaving group and the electronic effects of other ring substituents.

The C4 position of the thiazole ring is generally less activated towards nucleophilic attack compared to the C2 and C5 positions. The iodine atom at this position, however, serves as an excellent leaving group due to the relatively weak carbon-iodine bond and the stability of the iodide anion. The reactivity of 4-iodo-2-methoxythiazole in SNAr reactions is a balance between the moderate electrophilicity of the C4 carbon and the superior leaving group ability of iodide. For a successful substitution to occur, a sufficiently strong nucleophile is typically required to initiate the attack at this less-activated position. While specific kinetic data for SNAr reactions on 4-iodo-2-methoxythiazole are not extensively documented, the established principles of SNAr on heterocyclic systems suggest that forcing conditions or highly reactive nucleophiles may be necessary to achieve efficient substitution at the C4-iodo moiety.

The inherent electronic distribution within the thiazole ring renders the C2 and C5 positions more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. The C2 carbon is positioned between two electronegative heteroatoms (nitrogen and sulfur), which significantly lowers its electron density and stabilizes the negative charge in the Meisenheimer intermediate. The C5 position is also activated, though to a lesser extent than C2.

Studies on the kinetics of reactions between chlorothiazole isomers and sodium methoxide (B1231860) have provided quantitative insight into this reactivity trend. The observed sequence of reactivity is C5 > C2 > C4 yale.edu. This indicates that, all else being equal, a halogen at the C4 position is the least likely to be displaced via an SNAr mechanism. The C2 position's high reactivity is attributed to the "aza active bond," referring to the activating effect of the adjacent nitrogen atom yale.edu.

Table 1: General Reactivity Order of Halogenated Thiazole Positions in SNAr Reactions

| Position on Thiazole Ring | Relative Reactivity | Rationale |

| C5 | High | Significant activation, favorable intermediate stabilization. |

| C2 | Moderate to High | Strong activation by adjacent N and S atoms. |

| C4 | Low | Less electrophilic compared to C2 and C5. |

This table reflects the general trend observed for halothiazoles in SNAr reactions.

Substituents on the thiazole ring play a crucial role in modulating its reactivity. The 2-methoxy group (-OCH3) in 4-iodo-2-methoxythiazole exerts a significant electronic influence on SNAr processes. The methoxy (B1213986) group is a strong electron-donating group (EDG) through resonance, capable of pushing electron density into the aromatic ring.

This electron-donating effect increases the electron density at the ring carbons, including the C4 position. Consequently, the C4 carbon becomes less electrophilic and less susceptible to attack by nucleophiles. This deactivating effect of the 2-methoxy group further diminishes the already lower intrinsic reactivity of the C4 position towards SNAr, making substitution reactions at this site more challenging compared to an unsubstituted 4-iodothiazole.

Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Iodo Moiety

While the C4-iodo bond is relatively inert to SNAr, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to low-valent metal centers (e.g., Pd(0)), which is the key initiating step in many catalytic cycles. This reactivity makes 4-iodo-2-methoxythiazole a valuable building block for the synthesis of more complex 4-substituted thiazoles.

Palladium catalysts are exceptionally versatile for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of 4-iodo-2-methoxythiazole. The high reactivity of the C-I bond ensures that oxidative addition to the palladium(0) catalyst occurs readily, often under mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the 4-iodothiazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. Aryl iodides are highly reactive substrates in Suzuki couplings, generally leading to high yields of the corresponding biaryl products. This method is widely used for creating 4-arylthiazole derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between the 4-iodothiazole and a terminal alkyne. It is typically co-catalyzed by copper(I) salts. The reaction is valued for its ability to introduce alkynyl moieties, which are versatile functional groups for further transformations. The mild conditions of the Sonogashira reaction are compatible with the thiazole ring system.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the 4-iodothiazole with a primary or secondary amine. The development of specialized phosphine (B1218219) ligands has enabled the amination of a wide range of aryl halides, including iodo-substituted heterocycles, with high efficiency.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)2 | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand |

| Sonogashira | R-C≡CH | C(sp2)-C(sp) | Pd(PPh3)2Cl2, CuI, Amine Base |

| Buchwald-Hartwig | R2NH | C(sp2)-N | Pd(OAc)2 or Pd2(dba)3 with a bulky phosphine ligand |

This table outlines common palladium-catalyzed reactions applicable to aryl iodides like 4-iodo-2-methoxythiazole.

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-based methodologies. Copper catalysis is often used for Ullmann-type couplings to form C-O, C-S, and C-N bonds, which can be more challenging with palladium. For a substrate like 4-iodo-2-methoxythiazole, copper catalysis could be employed to couple it with phenols, thiols, or amides.

Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the pre-functionalization of substrates. While the C-I bond is the most reactive site for cross-coupling, under specific catalytic conditions, it is possible to functionalize the C-H bonds of the thiazole ring. However, for 4-iodo-2-methoxythiazole, the reactivity of the C-I bond would likely dominate, and any C-H functionalization would require a carefully designed catalytic system to override the propensity for oxidative addition at the carbon-iodine bond. The C5-H bond would be the most likely candidate for such a functionalization due to its relative acidity and steric accessibility.

Mechanistic Elucidation of Catalytic Cycles for Functional Group Interconversion

The C4-iodo bond is the primary site for functional group interconversion, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations follows a catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples the thiazole derivative with an organoboron species. The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-2-methoxy-thiazole, forming a Pd(II) complex. This is often the rate-limiting step.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron compound with a base to form a more nucleophilic "ate" complex.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the thiazole with an alkene. The mechanism shares similarities with the Suzuki coupling:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-I bond of 4-iodo-2-methoxy-thiazole.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

Regeneration of Catalyst: The palladium-hydride complex eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Step 1: Initiation | Step 2: C-C Bond Formation Intermediate | Step 3: Product Formation & Catalyst Regeneration |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative addition of 4-iodo-2-methoxy-thiazole to Pd(0) | Transmetalation with an activated boronic acid | Reductive elimination of the coupled product |

| Heck Coupling | Oxidative addition of 4-iodo-2-methoxy-thiazole to Pd(0) | Migratory insertion of an alkene | β-Hydride elimination followed by reductive elimination |

Reactivity and Transformations of the 2-Methoxy Group in Thiazole, 4-iodo-2-methoxy-

The 2-methoxy group, while generally stable, can undergo specific transformations under appropriate conditions, primarily involving the cleavage of the ether bond.

Ethers are known to be relatively unreactive but can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction converts the methoxy group into a hydroxyl group, yielding 4-iodo-2-hydroxythiazole.

The mechanism for this cleavage typically proceeds via two steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).

Nucleophilic Attack: A halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile. The attack can occur via an Sₙ2 or Sₙ1 pathway. For a methyl ether attached to an aromatic ring, the attack is an Sₙ2 displacement at the less hindered methyl carbon, breaking the methyl-oxygen bond and forming methyl iodide and the corresponding 2-hydroxythiazole. Attack at the sp²-hybridized thiazole carbon is disfavored.

This transformation is significant as it provides a route to 2-hydroxythiazoles, which exist in equilibrium with their tautomeric thiazol-2(3H)-one form.

While specific examples involving Thiazole, 4-iodo-2-methoxy- are not extensively documented, the principles of intramolecular reactions can be applied. If a nucleophilic side chain were introduced at the C5 position of the thiazole ring, an intramolecular cyclization could be envisioned. Such a reaction would likely proceed via an intramolecular nucleophilic aromatic substitution (SₙAr) mechanism, where the tethered nucleophile displaces the 2-methoxy group. The feasibility of this cyclization would depend on the length and nature of the linking chain, favoring the formation of stable 5- or 6-membered rings.

Rearrangement reactions are less common for simple substituted thiazoles under standard conditions. However, under photochemical or high-energy thermal conditions, rearrangements involving the thiazole ring or its substituents could potentially occur, though such transformations are highly specific and not general pathways.

Electrophilic Reactivity and Other Bond Activations

Beyond the reactivity at the C-I and C-O bonds, the thiazole ring itself can participate in other transformations, such as C-H activation and cycloaddition reactions.

The only remaining C-H bond on the Thiazole, 4-iodo-2-methoxy- ring is at the C5 position. This position is the most electron-rich due to the electron-donating nature of both the ring sulfur and the 2-methoxy group, making it the most likely site for electrophilic substitution.

Modern synthetic methods allow for the direct functionalization of this C-H bond via transition metal-catalyzed C-H activation. Palladium-catalyzed reactions are particularly effective for this purpose. The mechanism is believed to involve the coordination of the palladium catalyst to the thiazole, followed by the cleavage of the C5-H bond to form a palladacycle intermediate. This intermediate can then react with various coupling partners (e.g., aryl halides, alkenes) to form a new C-C bond at the C5 position. This strategy provides a powerful way to synthesize polysubstituted thiazoles without the need for pre-functionalization at the C5 position.

Table 2: Reactivity of Positions on the Thiazole, 4-iodo-2-methoxy- Ring

| Position | Substituent | Primary Reactivity Type | Common Transformations |

|---|---|---|---|

| C2 | -OCH₃ | Ether Cleavage | Hydroxylation (conversion to -OH) |

| C4 | -I | Cross-Coupling / Substitution | Suzuki, Heck, Ullmann couplings |

| C5 | -H | C-H Activation / Electrophilic Substitution | Arylation, Alkenylation, Halogenation |

Dimerization: The molecule can undergo dimerization through several pathways. A common method is the Ullmann coupling, a copper-catalyzed reaction that couples two aryl halide molecules to form a biaryl system. In this case, treating Thiazole, 4-iodo-2-methoxy- with copper powder at elevated temperatures would be expected to yield 2,2'-dimethoxy-4,4'-bithiazole. Oxidative dimerization at other positions is also a known reaction for some thiazole derivatives, often mediated by reagents like iodine or DDQ, which could potentially lead to C-C bond formation at the C5 position under specific conditions.

Cycloaddition: The thiazole ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. The presence of the electron-donating 2-methoxy group would activate the thiazole ring for reaction with electron-deficient dienophiles. In such a [4+2] cycloaddition, the C4-C5 double bond of the thiazole and an exocyclic double bond (if present) or another part of the π-system would act as the 4π component. While the iodo-substituent at C4 might introduce steric hindrance, the electronic activation provided by the methoxy group makes this a plausible, albeit specialized, reaction pathway for the construction of more complex fused heterocyclic systems.

Advanced Characterization and Computational Studies of Thiazole, 4 Iodo 2 Methoxy

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the precise molecular architecture of organic compounds. The following sections detail the expected spectroscopic signatures of "Thiazole, 4-iodo-2-methoxy-."

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The predicted NMR data for "Thiazole, 4-iodo-2-methoxy-" are based on the analysis of similar thiazole (B1198619) structures.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will provide insights into the carbon framework. Three distinct signals are expected for the thiazole ring carbons (C-2, C-4, and C-5) and one for the methoxy (B1213986) carbon. The carbon attached to the iodine (C-4) is expected to be significantly shielded due to the heavy atom effect. The C-2 carbon, bonded to both a nitrogen and the methoxy group, will likely appear at a downfield chemical shift. The C-5 carbon's chemical shift will be influenced by the adjacent sulfur and the proton it is bonded to. The methoxy carbon will resonate in the typical range for such functional groups.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-5 | 7.0 - 7.5 | Singlet | Thiazole ring proton |

| -OCH₃ | 3.8 - 4.2 | Singlet | Methoxy protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | 160 - 170 | Thiazole ring carbon |

| C-4 | 80 - 90 | Thiazole ring carbon (iodo-substituted) |

| C-5 | 115 - 125 | Thiazole ring carbon |

| -OCH₃ | 55 - 65 | Methoxy carbon |

2D-NMR Spectroscopy : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of the ¹H and ¹³C signals. An HSQC experiment would correlate the C-5 carbon with the H-5 proton. HMBC would reveal longer-range couplings, for instance, between the methoxy protons and the C-2 carbon, and between the H-5 proton and the C-4 and C-2 carbons, confirming the connectivity of the molecule.

Vibrational spectroscopy probes the molecular vibrations and provides a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopy : The IR spectrum of "Thiazole, 4-iodo-2-methoxy-" is expected to exhibit characteristic absorption bands. Key vibrations would include C-H stretching of the thiazole ring and the methoxy group, C=N and C=C stretching vibrations of the thiazole ring, and C-O stretching of the methoxy group. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy, being complementary to IR, would also be valuable. The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | Thiazole ring C-H |

| C-H Stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 | Methoxy group C-H |

| C=N Stretch | 1650 - 1550 | 1650 - 1550 | Thiazole ring |

| C=C Stretch | 1550 - 1450 | 1550 - 1450 | Thiazole ring |

| C-O Stretch | 1275 - 1200 | Weak | Methoxy group |

| C-S Stretch | 700 - 600 | Prominent | Thiazole ring |

| C-I Stretch | < 600 | Prominent | Iodo substituent |

HRMS is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of a molecule.

Exact Mass : The exact mass of the molecular ion [M]⁺ of "Thiazole, 4-iodo-2-methoxy-" (C₄H₄INOS) can be calculated with high precision, allowing for the unambiguous determination of its elemental formula. The presence of iodine and sulfur would give a characteristic isotopic pattern.

Fragmentation Analysis : Under electron impact (EI) or other ionization techniques, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), and cleavage of the C-I bond to lose an iodine radical (•I). The fragmentation of the thiazole ring itself would lead to smaller, characteristic fragment ions.

| Ion | Predicted m/z | Possible Identity |

| [C₄H₄INOS]⁺ | 240.9058 | Molecular Ion |

| [C₃H₁INOS]⁺ | 225.8821 | [M - CH₃]⁺ |

| [C₄H₄NOS]⁺ | 114.0065 | [M - I]⁺ |

| [C₃H₄IS]⁺ | 182.9132 | [M - CO - H]⁺ (rearranged) |

Computational Chemistry for Electronic and Reactivity Prediction

Computational methods provide a theoretical framework to understand the electronic structure and predict the reactivity of molecules.

DFT calculations are a powerful tool for modeling the electronic structure and properties of molecules.

Ground State Geometries : Geometry optimization using DFT methods, such as B3LYP with an appropriate basis set, would predict the most stable conformation of "Thiazole, 4-iodo-2-methoxy-." These calculations would provide theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Electronic Properties : DFT calculations can also predict various electronic properties. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. The electrostatic potential map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. It is expected that the nitrogen and sulfur atoms would be electron-rich centers, while the carbon atoms and the region around the iodine atom might be susceptible to nucleophilic attack under certain conditions.

| Computational Parameter | Predicted Outcome |

| Optimized Bond Lengths | C-I > C-S > C-N > C-O > C-C > C-H |

| HOMO Energy | Relatively high, localized on the thiazole ring and sulfur |

| LUMO Energy | Relatively low, with significant contribution from the C-I antibonding orbital |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |

| Electrostatic Potential | Negative potential around N and S; Positive potential on H and near C-I bond |

Lack of Specific Research Data Precludes In-Depth Analysis of Thiazole, 4-iodo-2-methoxy-

A thorough investigation of scientific databases and computational chemistry literature reveals a significant gap in publicly available research specifically detailing the advanced characterization and computational studies of the chemical compound "Thiazole, 4-iodo-2-methoxy-". Consequently, it is not possible to provide a detailed, data-driven article that adheres to the requested in-depth outline focusing on Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, theoretical reaction mechanisms, and structure-reactivity relationships for this specific molecule.

While general computational methodologies and their applications to various thiazole derivatives are well-documented, specific studies concerning "Thiazole, 4-iodo-2-methoxy-" are not present in the accessible scientific literature. This prevents a scientifically accurate and thorough discussion of its specific:

Frontier Molecular Orbital (FMO) Analysis: No published data was found regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, or the HOMO-LUMO gap for "Thiazole, 4-iodo-2-methoxy-". Such data is crucial for understanding its electronic properties and reactivity.

Molecular Dynamics Simulations: There is no available research detailing molecular dynamics simulations for this compound. Therefore, information on its conformational landscapes, solvent effects, and dynamic behavior remains uncharacterized.

Theoretical Investigations of Reaction Mechanisms: Detailed theoretical studies on the reaction mechanisms involving "Thiazole, 4-iodo-2-methoxy-", including the identification of transition states and elucidation of reaction pathways, have not been published.

Structure-Reactivity Relationship (SRR) Studies: Specific quantitative structure-activity relationship (QSAR) models or detailed studies correlating the electronic parameters and steric hindrance effects of substituents for "Thiazole, 4-iodo-2-methoxy-" with its reaction rates or outcomes are absent from the literature.

Without this foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of "Thiazole, 4-iodo-2-methoxy-" as outlined.

Derivatives and Synthetic Transformations Derived from Thiazole, 4 Iodo 2 Methoxy

Strategic Functionalization at the 4-Position Following Iodine Activation

The carbon-iodine bond at the 4-position of the thiazole (B1198619) ring is a key site for synthetic manipulation, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, significantly expanding the chemical space accessible from this starting material.

Diversity-Oriented Synthesis via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at the 4-position of 2-methoxy-thiazole makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the thiazole core and various aryl or vinyl groups. While specific examples with 4-iodo-2-methoxy-thiazole are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura coupling to iodo-heterocycles is well-established. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and an organoboron reagent (boronic acid or boronic ester). These mild reaction conditions and the commercial availability of a wide variety of boronic acids make this a highly attractive method for generating libraries of 4-aryl-2-methoxy-thiazoles.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the iodo-thiazole with a terminal alkyne. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov The resulting 4-alkynyl-2-methoxy-thiazoles are valuable intermediates for further transformations or as target molecules in their own right, finding applications in materials science and medicinal chemistry.

Heck Reaction: The Heck reaction allows for the vinylation of the thiazole ring at the 4-position by coupling with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides access to 4-vinyl-2-methoxy-thiazole derivatives, which can serve as precursors for various other functional groups. organic-chemistry.orglibretexts.org

Stille Coupling: The Stille reaction involves the coupling of the iodo-thiazole with an organostannane reagent, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orguwindsor.ca A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a notable drawback. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions at the 4-Position of Thiazole, 4-iodo-2-methoxy-

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl/Vinyl-2-methoxy-thiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2-methoxy-thiazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Vinyl-2-methoxy-thiazole |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl | 4-Aryl/Vinyl-2-methoxy-thiazole |

Introduction of Nitrogen, Oxygen, and Sulfur Heteroatoms

Beyond carbon-carbon bond formation, the 4-iodo substituent can be replaced by various heteroatoms, leading to the synthesis of important building blocks for medicinal and materials chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the thiazole and a primary or secondary amine. This method provides a direct route to 4-amino-2-methoxy-thiazole derivatives, which are precursors to fused heterocyclic systems like thiazolo[4,5-d]pyrimidines.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions can be employed to form carbon-oxygen and carbon-sulfur bonds. wikipedia.org Reaction of 4-iodo-2-methoxy-thiazole with alcohols or phenols in the presence of a copper catalyst and a base would yield 4-alkoxy- or 4-aryloxy-2-methoxy-thiazoles. Similarly, reaction with thiols would provide 4-thioalkoxy- or 4-thioaryloxy-2-methoxy-thiazoles.

Modifications and Transformations at the 2-Methoxy Position

The 2-methoxy group on the thiazole ring offers another site for synthetic modification, allowing for the introduction of different functional groups and the generation of diverse analogues.

Selective Demethylation and Subsequent Alkylation/Acylation

The methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

Demethylation: The removal of the methyl group from the 2-methoxy position yields the corresponding 2-hydroxy-4-iodothiazole, which exists in equilibrium with its tautomeric form, 4-iodo-thiazol-2(3H)-one. This demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or other Lewis acids. wikipedia.orgmdpi.com

Alkylation/Acylation: The resulting 2-hydroxythiazole can be subsequently alkylated or acylated to introduce a variety of new alkoxy or acyloxy groups at the 2-position. nih.govresearchgate.netresearchgate.net This two-step sequence allows for the synthesis of a wide range of 2-substituted thiazole derivatives with diverse electronic and steric properties.

Derivatization to Analogues with Modified Alkoxy or Thioalkoxy Groups

Direct displacement of the methoxy group is generally challenging. A more common approach involves the synthesis of the corresponding 2-halothiazole followed by nucleophilic substitution with alkoxides or thioalkoxides. Alternatively, the 2-hydroxythiazole obtained from demethylation can be converted to a 2-chlorothiazole (B1198822) using reagents like phosphorus oxychloride (POCl₃), which can then be readily displaced by various O- and S-nucleophiles.

Design and Synthesis of Fused Heterocyclic Systems Containing the Thiazole, 4-iodo-2-methoxy- Core

4-Iodo-2-methoxy-thiazole is a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic systems where the thiazole ring is fused to another ring. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Thiazolo[4,5-d]pyrimidines: A common strategy for the synthesis of thiazolo[4,5-d]pyrimidines involves the initial conversion of the 4-iodo group to a 4-amino group, often via Buchwald-Hartwig amination. The resulting 4-amino-2-methoxy-thiazole can then undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring. nih.govrsc.orgrsc.org For example, reaction with formamide (B127407) or orthoesters can lead to the formation of the pyrimidine ring. rsc.org

Thieno[3,2-d]thiazoles and other fused systems: The functional handles on the 4-iodo-2-methoxy-thiazole can be elaborated to enable the construction of other fused ring systems. For instance, after a Sonogashira coupling at the 4-position, the resulting alkyne can undergo intramolecular cyclization to form a thieno[3,2-d]thiazole or other related heterocycles, depending on the nature of the substituents. rsc.orgresearchgate.netmdpi.com

Synthesis of Imidazothiazole and other Bridgehead Nitrogen Heterocycles

The synthesis of fused heterocyclic systems containing a bridgehead nitrogen atom, such as imidazo[2,1-b]thiazoles, represents an important area of medicinal chemistry due to the diverse biological activities exhibited by these scaffolds. While specific examples detailing the direct use of 4-iodo-2-methoxy-thiazole in the synthesis of imidazothiazoles are not extensively documented in publicly available literature, the general synthetic strategies for imidazothiazoles often involve the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone.

In a hypothetical application, 4-iodo-2-methoxy-thiazole could be envisioned as a precursor to a 2-aminothiazole derivative. For instance, the iodo group could potentially be displaced by an amino group through various synthetic methodologies, thereby generating 2-methoxy-4-aminothiazole. This intermediate could then undergo classical Hantzsch-type condensation with an appropriate α-halocarbonyl compound to yield the corresponding imidazothiazole ring system. The methoxy group at the 2-position would be expected to influence the electron density of the thiazole ring and, consequently, the reactivity of the amino group in the cyclization step.

Bridgehead nitrogen heterocycles are a significant class of compounds in synthetic and medicinal chemistry. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for their construction in an atom-economical manner. Catalysts based on palladium, rhodium, ruthenium, and copper have been successfully employed in the synthesis of these complex skeletons. While direct applications of 4-iodo-2-methoxy-thiazole in these specific catalytic cycles are not readily found, its iodo-substituent makes it a suitable candidate for cross-coupling reactions that could serve as a key step in the assembly of precursors for the synthesis of bridgehead nitrogen heterocycles.

Formation of Polycyclic Thiazole Derivatives through Intramolecular Cyclization

Intramolecular cyclization reactions are a powerful strategy for the efficient construction of polycyclic systems. The 4-iodo-2-methoxy-thiazole scaffold can be functionalized at the 5-position with a side chain containing a suitable nucleophile or reactive group, setting the stage for an intramolecular cyclization event to form a new fused ring.

For example, a Sonogashira coupling at the 4-position of 4-iodo-2-methoxy-thiazole with a terminal alkyne bearing a tethered nucleophile (e.g., a hydroxyl or amino group) would yield a precursor for intramolecular cyclization. Subsequent treatment with a suitable catalyst or reagent could then induce cyclization onto the alkyne, leading to the formation of a fused five- or six-membered ring, thus generating a polycyclic thiazole derivative. The nature of the tether and the reaction conditions would dictate the regioselectivity and stereoselectivity of the cyclization.

Stereoselective Synthesis of Chiral Thiazole, 4-iodo-2-methoxy- Derivatives

The development of methods for the stereoselective synthesis of chiral thiazole derivatives is of significant interest, given the prevalence of chiral thiazoles in biologically active natural products and pharmaceuticals.

Asymmetric Synthesis Leveraging Chiral Auxiliaries and Ligands

Asymmetric synthesis provides a powerful approach to access enantiomerically enriched molecules. In the context of 4-iodo-2-methoxy-thiazole, a chiral auxiliary could be temporarily incorporated into a derivative of the thiazole to control the stereochemical outcome of a subsequent reaction. A chiral auxiliary is a stereogenic group that is attached to the substrate to induce diastereoselectivity in a reaction, and which can be subsequently removed.

For instance, if a functional group were introduced at the 5-position of 4-iodo-2-methoxy-thiazole, this group could be coupled to a chiral auxiliary. Subsequent reactions, such as an alkylation or an aldol (B89426) reaction at a prochiral center within the appended side chain, would proceed under the stereochemical influence of the auxiliary, leading to the formation of one diastereomer in excess. After the desired stereocenter has been set, the chiral auxiliary can be cleaved to afford the enantiomerically enriched thiazole derivative. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes.

Alternatively, the use of chiral ligands in transition metal-catalyzed reactions involving 4-iodo-2-methoxy-thiazole could also achieve stereocontrol. For example, in a cross-coupling reaction that creates a new stereocenter, the use of a chiral phosphine (B1218219) ligand coordinated to the metal catalyst can create a chiral environment around the catalytic center, leading to the preferential formation of one enantiomer of the product.

Development of Chiral Thiazole, 4-iodo-2-methoxy- as Catalysts or Probes

While there is no specific information available on the development of chiral derivatives of 4-iodo-2-methoxy-thiazole as catalysts or probes, the general principles of catalyst design suggest that such applications are conceivable. A chiral derivative of 4-iodo-2-methoxy-thiazole, once synthesized in enantiomerically pure form, could be further functionalized to incorporate a catalytically active moiety.

For example, a chiral thiazole ligand could be synthesized and used in asymmetric catalysis. The thiazole ring could act as a coordinating group for a metal center, and the chiral substituents on the thiazole backbone would create a chiral pocket around the metal, enabling enantioselective transformations.

Furthermore, chiral thiazole derivatives can be developed as chiral probes for stereochemical analysis. For instance, a chiral thiazole derivative could be used as a chiral solvating agent in NMR spectroscopy to differentiate between enantiomers of a racemic analyte. The different interactions between the chiral probe and the two enantiomers would lead to distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Applications in Advanced Chemical Synthesis and Material Science

Building Block in the Synthesis of Complex Organic Molecules

The thiazole (B1198619) motif is a cornerstone in the design of complex organic molecules due to its aromaticity and the presence of nitrogen and sulfur heteroatoms, which allow for a range of chemical transformations and biological interactions. mdpi.com As a result, derivatives of this ring system are integral to the development of new therapeutic agents and chemical probes. nih.govglobalresearchonline.net

Precursor for Pharmacologically Relevant Scaffolds and Chemical Libraries

The thiazole ring is a well-established pharmacophore, forming the core of more than 18 FDA-approved drugs. nih.gov Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comwisdomlib.org Compounds such as the antiretroviral drug Ritonavir and the anticancer agent Dasatinib feature a thiazole ring, highlighting its importance in modern medicine. eurekaselect.comglobalresearchonline.net

4-iodo-2-methoxy-thiazole is an ideal starting material for generating chemical libraries of potential drug candidates. The iodine atom at the 4-position is readily displaced or utilized in transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse molecular fragments. This capability enables medicinal chemists to perform structure-activity relationship (SAR) studies to optimize the therapeutic efficacy and selectivity of new compounds. bohrium.com For instance, the methoxy (B1213986) group has been noted in some derivatives to enhance anticancer potential. mdpi.com

Table 1: Examples of Pharmacological Activities of Thiazole-Based Scaffolds

| Pharmacological Activity | Example Drug/Compound Class | Reference |

|---|---|---|

| Anticancer | Dasatinib, Tiazofurin | eurekaselect.commdpi.com |

| Antiviral (Anti-HIV) | Ritonavir | eurekaselect.com |

| Antimicrobial | Sulfathiazole | eurekaselect.com |

| Anti-inflammatory | Fanetizole, Meloxicam | globalresearchonline.net |

| Antifungal | Abafungin | eurekaselect.com |

Intermediate in the Construction of Advanced Natural Product Analogues

The thiazole moiety is not only prevalent in synthetic drugs but is also found in a variety of natural products, including Vitamin B1 (Thiamine). eurekaselect.comnih.gov The synthesis of natural products and their analogues is a significant area of organic chemistry that provides access to complex and biologically active molecules. rroij.com

A powerful strategy in drug discovery involves the modification of existing natural products to enhance their potency, selectivity, or pharmacokinetic properties. nih.gov 4-iodo-2-methoxy-thiazole can serve as a key intermediate in the synthesis of advanced natural product analogues. By incorporating this functionalized thiazole into the structure of a known bioactive natural product, such as a steroid or an alkaloid, novel hybrid molecules with potentially improved therapeutic profiles can be created. The iodine atom facilitates the crucial coupling step to link the thiazole unit to the natural product core, demonstrating its utility in complex molecular construction. nih.gov

Utility in Materials Science and Industrial Applications

Beyond its role in medicinal chemistry, the thiazole ring is a valuable component in the development of functional organic materials. Its rigid, aromatic structure and electron-rich nature contribute to desirable photophysical and electronic properties, making it suitable for applications in dyes, sensors, and catalysis. urfu.ru

Precursors for Functional Dyes and Pigments

Thiazole derivatives are integral to the structure of various functional dyes. emerald.comresearchgate.net A prominent example is Thiazole Orange, a cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to nucleic acids, making it a widely used stain in molecular biology. mdpi.comnih.gov The extended π-conjugated system of the thiazole ring is fundamental to the color and fluorescent properties of these molecules.

Fused thiazole systems, such as thiazolothiazoles, are of particular interest as they create rigid, planar backbones with enhanced electronic conjugation, suitable for use in organic light-emitting diodes (OLEDs). urfu.ruacs.org 4-iodo-2-methoxy-thiazole can be used as a building block to synthesize complex dye structures, including azo dyes, which have been successfully applied to polyester (B1180765) fabrics. emerald.comresearchgate.net The substituents on the thiazole ring, such as the methoxy group, can be used to tune the absorption and emission wavelengths of the final dye product.

Components in Fluorescent Probes and Sensors

The same properties that make thiazoles useful as dyes also make them excellent candidates for the core structure of fluorescent probes and sensors. elsevierpure.com These probes are designed to detect specific analytes, such as metal ions or biologically relevant molecules, through a change in their fluorescence intensity or wavelength. mdpi.comnih.gov Thiazole Orange, for instance, functions as a "turn-on" sensor for DNA and RNA. mdpi.com

Furthermore, derivatives of the related benzothiazole (B30560) structure have been developed into sophisticated probes for detecting species like hydrogen peroxide or zinc ions in biological systems. nih.gov 4-iodo-2-methoxy-thiazole provides a versatile platform for constructing such sensors. The thiazole core can be incorporated into a larger fluorophore system, while the iodine atom allows for the attachment of specific recognition elements that bind to the target analyte.

Role in Advanced Catalysis and Ligand Design

The carbon-iodine bond in 4-iodo-2-methoxy-thiazole is a key feature for its application in advanced catalysis. Iodoarenes and iodoheterocycles are highly effective electrophiles in palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon bonds. nih.govwikipedia.org

This compound is an excellent substrate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form aryl- or vinyl-substituted thiazoles. rsc.org

Heck Reaction: Coupling with alkenes to introduce new unsaturated side chains. nih.govorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to create conjugated enyne systems. organic-chemistry.orgwikipedia.org

These reactions enable the construction of complex molecular architectures from simple precursors under mild conditions. chemrxiv.orgchemrxiv.org Additionally, the nitrogen and sulfur atoms within the thiazole ring possess lone pairs of electrons and can act as coordination sites for transition metals. This property allows thiazole derivatives to function as ligands in catalytic complexes, potentially influencing the activity and selectivity of the catalyst.

Table 2: Applications of 4-iodo-2-methoxy-thiazole in Synthesis and Materials

| Application Area | Key Molecular Feature | Specific Use/Reaction | Reference |

|---|---|---|---|

| Pharmacological Scaffolds | Thiazole Core, Iodo Group | Building block for drug libraries via cross-coupling | nih.govbohrium.com |

| Natural Product Analogues | Iodo Group | Intermediate for coupling to natural product cores | nih.gov |

| Functional Dyes | Thiazole Core (π-system) | Precursor for azo dyes and conjugated materials | urfu.ruemerald.com |

| Fluorescent Sensors | Thiazole Core, Iodo Group | Core fluorophore structure, handle for attaching recognition units | mdpi.comnih.gov |

| Advanced Catalysis | Iodo Group | Substrate for Suzuki, Heck, and Sonogashira reactions | rsc.orgorganic-chemistry.orgorganic-chemistry.org |

| Ligand Design | N and S Heteroatoms | Potential coordination sites for metal catalysts | chemrxiv.org |

Integration into Modern Synthetic Methodologies

The strategic importance of "Thiazole, 4-iodo-2-methoxy-" in contemporary chemical synthesis is underscored by its adaptability to modern, efficiency-driven methodologies. The unique combination of a reactive iodo group at the C4 position and an electron-donating methoxy group at the C2 position makes it a highly valuable building block. These features facilitate its integration into sophisticated synthetic platforms such as multicomponent reactions (MCRs) and continuous flow processes, which are designed to maximize efficiency, complexity, and safety in the construction of novel molecular architectures.

Multicomponent Reactions (MCRs) for Enhanced Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a cornerstone of green and efficient chemistry. They offer significant advantages by minimizing reaction steps, reducing waste, and enabling the rapid generation of molecular diversity.

While specific literature detailing the direct participation of "Thiazole, 4-iodo-2-methoxy-" as a primary reactant in a named MCR is limited, its structural attributes make it an ideal substrate for MCR-based strategies. The 4-iodo substituent is a key feature, serving as a versatile synthetic handle for post-MCR diversification. A common strategy involves performing an MCR to construct a complex molecular scaffold, followed by a transition-metal-catalyzed cross-coupling reaction at the iodo position. This approach allows for the late-stage introduction of various functional groups, significantly expanding the accessible chemical space from a single MCR product. Metal-catalyzed MCRs, often employing palladium or copper, are particularly relevant as they can directly involve carbon-iodine bond activation as part of the cascade sequence. nih.gov

For instance, the iodo group can be readily transformed via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, attaching new aryl, alkynyl, or amino moieties to the thiazole core. The 2-methoxy group, being an electron-donating substituent, influences the electronic properties of the thiazole ring, potentially affecting the regioselectivity and reaction rates of the MCR and subsequent transformations.

The utility of thiazole derivatives in MCRs is well-established for creating fused heterocyclic systems and other complex structures. researchgate.netrsc.org By extension, 4-iodo-2-methoxy-thiazole represents a premeditated building block designed for such synthetic campaigns, where the initial MCR provides the core structure and the iodo group acts as a linchpin for subsequent complexity-generating transformations.

| Reaction Type | Components | Key Features | Potential Role of 4-iodo-2-methoxy-thiazole |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Classic, robust method for thiazole ring formation. | Could be synthesized from a precursor thioamide or α-haloketone. |

| Three-Component Thiazole Synthesis | Aldehyde, Amine, α-mercaptoketone | Convergent approach to highly substituted thiazoles. | A potential building block if incorporated as one of the components. |

| Four-Component Imidazo[2,1-b]thiazole Synthesis | 2-aminobenzothiazole, Barbituric acid, Aryl acetylene | Rapid assembly of fused heterocyclic systems. researchgate.net | Analogous iodo-substituted aminothiazoles could be used for post-MCR functionalization. |

| Isocyanide-Based MCRs (e.g., Ugi/Passerini) | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Generates peptide-like scaffolds with high diversity. | Could be incorporated as a pre-functionalized aldehyde or amine component. |

Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful technology in modern chemical synthesis. mdpi.com It offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product purity compared to traditional batch processing. uc.pt These advantages are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation.

The integration of "Thiazole, 4-iodo-2-methoxy-" into flow chemistry workflows is highly advantageous, primarily due to the reactivity of the C-I bond. Many transition-metal-catalyzed cross-coupling reactions, which are key transformations for this compound, benefit immensely from the precise temperature control offered by flow reactors, preventing decomposition of sensitive organometallic intermediates. Furthermore, hazardous or unstable reagents often used in conjunction with iodo-aromatics, such as organolithium compounds for halogen-metal exchange, can be generated and consumed in situ within a flow system, minimizing risk. chimia.ch

A hypothetical continuous manufacturing process could involve a multi-step sequence where the thiazole ring is first synthesized in one flow reactor module and the resulting stream is directly introduced into a second module for functionalization via its iodo group. mdpi.com This telescoping of reaction steps avoids the need for isolation and purification of intermediates, aligning with the principles of process intensification and green chemistry. mdpi.com The ability to automate and integrate reaction, work-up, and purification steps makes continuous flow a transformative approach for the efficient production of complex molecules derived from 4-iodo-2-methoxy-thiazole. nih.gov

| Feature | Advantage in Flow Chemistry | Relevance to 4-iodo-2-methoxy-thiazole Chemistry |

|---|---|---|

| Superior Heat Transfer | Enables precise control over highly exothermic or endothermic reactions, minimizing side products and improving safety. | Beneficial for exothermic metal-catalyzed cross-coupling (e.g., Suzuki, Heck) and lithiation reactions. |

| Enhanced Mixing | Rapid and efficient mixing of reagents, crucial for fast reactions and improving reproducibility. | Improves yields and selectivity in multiphasic reactions or when using solid-supported catalysts/reagents. |

| Increased Safety | Small reactor volumes (low hold-up) minimize the risk associated with hazardous reagents or unstable intermediates. chimia.ch | Allows for the safe in-situ generation and use of pyrophoric organolithium reagents or toxic gases. |

| Process Automation & Integration | Enables multi-step "telescoped" syntheses without intermediate isolation, improving overall efficiency. mdpi.com | Facilitates a sequence of thiazole formation followed immediately by C-I bond functionalization in a continuous line. |

| Scalability | Scaling up production is achieved by running the process for a longer duration ("numbering-up") rather than using larger reactors. | Provides a straightforward path from laboratory-scale discovery to pilot-scale production. |

Future Research Trajectories and Emerging Trends for Thiazole, 4 Iodo 2 Methoxy

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods often rely on harsh reagents and generate significant chemical waste, prompting a shift towards greener alternatives. researchgate.net For Thiazole (B1198619), 4-iodo-2-methoxy-, future research will likely concentrate on developing synthetic pathways that are not only efficient but also environmentally responsible.

Biocatalysis, utilizing enzymes or whole microorganisms, and organocatalysis, using small organic molecules as catalysts, offer promising avenues for the sustainable synthesis of thiazole derivatives. nih.govresearchgate.net These methods often provide high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. Research in this area could explore the use of enzymes to catalyze key steps in the formation of the thiazole ring or in the introduction of the iodo and methoxy (B1213986) functionalities. Organocatalysts, on the other hand, could be designed to facilitate the cyclization reactions leading to the thiazole core. researchgate.net The use of chitosan-based biocatalysts, for example, has shown promise in the synthesis of other thiazole derivatives, offering advantages like reusability and mild reaction conditions. mdpi.comnih.gov

Table 1: Potential Biocatalytic and Organocatalytic Approaches for Thiazole, 4-iodo-2-methoxy- Synthesis

| Catalytic Approach | Potential Application in Synthesis | Advantages |

| Biocatalysis | Enzymatic halogenation for iodination | High selectivity, mild conditions, reduced use of hazardous reagents. |

| Transaminase-mediated introduction of amino groups for subsequent functionalization. | Green reaction media (e.g., water), potential for asymmetric synthesis. | |

| Organocatalysis | Proline-catalyzed asymmetric aldol (B89426) reactions for building chiral side chains. | Metal-free catalysis, readily available and tunable catalysts. |

| Thiamine-derived catalysts for umpolung reactivity. | Mimics natural enzymatic reactions, can enable novel bond formations. |

The reliance on petroleum-based starting materials is a significant challenge to the sustainability of chemical synthesis. Future research will likely investigate the use of renewable feedstocks, derived from biomass, for the synthesis of Thiazole, 4-iodo-2-methoxy-. researchgate.net This could involve the conversion of bio-derived platform molecules into key intermediates for the thiazole ring construction. While specific pathways from renewable sources to this particular thiazole are yet to be established, the general trend in green chemistry points towards this as a crucial area of exploration. bohrium.com

Discovery of Novel Reactivity Patterns and Transformation Pathways

Beyond sustainable synthesis, the discovery of new chemical reactions and transformations will expand the synthetic utility of Thiazole, 4-iodo-2-methoxy-.

Photoredox catalysis and electrochemistry have emerged as powerful tools for activating and functionalizing chemical bonds under mild conditions. acs.orgnih.gov For Thiazole, 4-iodo-2-methoxy-, these techniques could be particularly useful for the functionalization of the C-I and C-O bonds. The carbon-iodine bond is susceptible to radical formation under photoredox conditions, opening up possibilities for cross-coupling reactions to introduce new substituents at the 4-position of the thiazole ring. acs.org Electrochemical methods could be employed for the selective oxidation or reduction of the molecule, enabling transformations that are difficult to achieve with traditional reagents. nih.govrsc.org For instance, electrochemical oxidative C-H phosphonylation has been demonstrated for thiazole derivatives. nih.gov

Table 2: Potential Photoredox and Electrochemical Transformations of Thiazole, 4-iodo-2-methoxy-

| Technique | Target Bond | Potential Transformation | Significance |

| Photoredox Catalysis | C-I | Arylation, alkylation, amination | Introduction of diverse functional groups at the 4-position. |

| C-H | Direct C-H functionalization of the thiazole ring | Atom-economical method for further derivatization. | |

| Electrochemistry | C-O (methoxy group) | Oxidative cleavage or modification | Access to novel analogs with different substituents at the 2-position. |

| Thiazole Ring | Ring-opening or rearrangement reactions | Generation of structurally unique scaffolds. |

Radical chemistry offers unique opportunities for the construction and functionalization of heterocyclic systems. Future research could explore radical-based approaches for the synthesis of the Thiazole, 4-iodo-2-methoxy- core or for its subsequent modification. The generation of thiazolyl radicals could enable novel C-H functionalization and cross-coupling reactions, providing access to a wider range of derivatives with potentially interesting biological or material properties.

Integration with Artificial Intelligence and Automation in Organic Synthesis

High-Throughput Experimentation and Data-Driven Reaction Optimization

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions, including catalysts, solvents, temperatures, and reagent ratios. This methodology could be instrumental in optimizing the synthesis of 4-iodo-2-methoxy-thiazole and exploring its reactivity in various chemical transformations. By employing robotic systems and miniaturized reaction formats, a vast array of conditions can be tested in parallel, generating large datasets.

These datasets, in turn, fuel data-driven reaction optimization. acs.orgnih.govamazonaws.com By applying statistical analysis and machine learning algorithms to the outcomes of HTE, researchers can identify optimal reaction parameters with greater efficiency and precision than traditional one-variable-at-a-time approaches. This approach not only enhances reaction yield and purity but can also uncover novel reactivity patterns for 4-iodo-2-methoxy-thiazole, paving the way for the discovery of new derivatives with unique properties.

A hypothetical HTE workflow for a Suzuki coupling reaction involving 4-iodo-2-methoxy-thiazole is outlined below:

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ | Pd(OAc)₂ |

| Ligand | SPhos | XPhos | RuPhos | None |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Et₃N |

| Solvent | Toluene | Dioxane | DMF | Acetonitrile |

This interactive table illustrates a simplified experimental design for HTE. Each combination of parameters would be a unique experiment.

Machine Learning for Retrosynthetic Analysis and Reaction Prediction

Furthermore, reaction prediction software can estimate the outcome of a chemical reaction, including the major product, yield, and potential byproducts. orgosolver.com By inputting 4-iodo-2-methoxy-thiazole and a set of reactants into such a program, researchers could virtually screen potential reactions before committing to laboratory work, saving time and resources. These predictive models are constantly improving as they are trained on larger and more diverse datasets of chemical reactions. engineering.org.cnox.ac.uk

Interdisciplinary Research Synergies in Chemical Sciences

The true potential of a molecule like 4-iodo-2-methoxy-thiazole may be realized through collaborations that bridge traditional scientific disciplines. Its unique combination of a thiazole ring, a methoxy group, and a reactive iodine atom makes it an attractive candidate for applications in chemical biology and computational chemistry.

Development of Chemically Tunable Probes and Tools for Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The thiazole scaffold is a common feature in many biologically active molecules and FDA-approved drugs. mdpi.com The presence of an iodine atom on the 4-iodo-2-methoxy-thiazole ring provides a convenient handle for further functionalization through cross-coupling reactions. This allows for the attachment of various reporter groups, such as fluorophores or affinity tags, creating a library of "tunable" probes.

For example, by coupling a fluorescent dye to the thiazole core, researchers could develop probes to visualize specific cellular components or track the localization of a target protein. The methoxy group can also be modified to fine-tune the probe's solubility, cell permeability, and binding affinity. The design of such probes can be guided by an understanding of structure-activity relationships, where systematic modifications to the molecule's structure lead to predictable changes in its biological activity. nih.gov

| Probe Component | Function | Potential Modification on 4-iodo-2-methoxy-thiazole |

| Recognition Element | Binds to a specific biological target | Modification of the thiazole core or substituents |

| Linker | Connects the recognition element to the reporter | Attached at the C4 position via the iodo group |

| Reporter Group | Provides a detectable signal (e.g., fluorescence) | A fluorescent dye coupled to the linker |

This interactive table outlines the modular design of a chemical probe based on the 4-iodo-2-methoxy-thiazole scaffold.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometry, and reactivity of 4-iodo-2-methoxy-thiazole. nih.gov This information can guide the design of new synthetic reactions and predict the spectroscopic properties of novel derivatives.

Molecular docking simulations can predict how a molecule like 4-iodo-2-methoxy-thiazole or its derivatives might bind to a protein target. researchgate.netnih.gov This is particularly valuable in drug discovery, where it can be used to screen virtual libraries of compounds for their potential to inhibit a specific enzyme or receptor. By combining computational modeling with experimental validation, researchers can accelerate the design-build-test-learn cycle of drug discovery and materials science.

The integration of these advanced computational methods with automated synthesis platforms represents a paradigm shift in chemical research, enabling the rapid and efficient discovery of new molecules with desired properties.

常见问题

Q. What are effective synthetic methodologies for preparing 4-iodo-2-methoxy-thiazole and its intermediates?

Answer: The synthesis of 4-iodo-2-methoxy-thiazole derivatives typically involves:

- Nucleophilic substitution : The iodine atom at position 4 can be replaced using nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMSO or ethanol) .

- Cyclization reactions : Thiazole rings are often constructed via reactions between thiourea and α-haloketones under acidic/basic conditions, followed by methoxylation at position 2 .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the thiazole core, leveraging the iodine substituent as a reactive site .

Key reagents : Sodium azide, thiourea, Pd(PPh₃)₄.

Q. How can the structure and purity of 4-iodo-2-methoxy-thiazole derivatives be validated?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C2, iodine at C4) in deuterated solvents like DMSO-d6 .

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of iodine or methoxy groups) .

- Elemental analysis : Match experimental C/H/N percentages with theoretical values to confirm purity .

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in thiadiazole analogs .

Q. What are the common reaction pathways for modifying the iodine substituent in 4-iodo-2-methoxy-thiazole?

Answer:

- Substitution : Replace iodine with amines, thiols, or alkoxides using nucleophilic agents (e.g., NaN₃ in DMSO) to yield azido or thioether derivatives .

- Oxidation : Convert the thiazole ring to sulfoxides/sulfones using m-CPBA or H₂O₂, though iodine’s electron-withdrawing nature may influence reactivity .

- Reduction : Remove iodine via LiAlH₄/NaBH₄ to form des-iodo analogs (e.g., 2-methoxy-thiazole) .

Advanced Research Questions

Q. How do electronic effects of the iodine and methoxy groups influence the reactivity of 4-iodo-2-methoxy-thiazole?

Answer:

- Electron-withdrawing iodine : Lowers HOMO energy, enhancing electrophilic substitution at C5 but reducing nucleophilic attack at C4 .

- Methoxy group : Electron-donating via resonance, directing electrophiles to C5 and stabilizing intermediates in cross-coupling reactions .

- Computational modeling : DFT studies can predict regioselectivity by analyzing Fukui indices and charge distribution .

Q. What strategies optimize the bioactivity of 4-iodo-2-methoxy-thiazole derivatives in anticancer research?

Answer:

- Structure-activity relationship (SAR) :

- Iodine retention : Enhances cytotoxicity (e.g., IC₅₀ values < 2 µg/mL in Jurkat cells) by increasing lipophilicity and target binding .

- Methoxy substitution : Improves metabolic stability compared to hydroxyl analogs .

- Hybridization : Conjugate with triazole or benzimidazole moieties to enhance DNA intercalation or kinase inhibition .

- In vitro assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HCT116, HepG2) to evaluate potency .

Q. How can computational tools predict the interaction of 4-iodo-2-methoxy-thiazole derivatives with biological targets?

Answer:

- Molecular docking : Simulate binding to proteins (e.g., tubulin or kinases) using AutoDock Vina, guided by X-ray structures of target active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds/π-π interactions .

- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What analytical challenges arise in characterizing 4-iodo-2-methoxy-thiazole derivatives, and how are they resolved?

Answer:

- Isomer separation : Use HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers, critical for bioactive compounds .

- Iodine detection : ICP-MS quantifies iodine content, ensuring stoichiometric accuracy in halogenated analogs .

- Thermal stability : TGA-DSC analyses (e.g., 5°C/min under N₂) identify decomposition points for storage optimization .

Q. How do reaction conditions (solvent, catalyst) impact the synthesis of 4-iodo-2-methoxy-thiazole derivatives?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at C4, while ethanol minimizes side reactions in cyclization .

- Catalyst selection : Pd(OAc)₂/XPhos improves cross-coupling yields (>80%) compared to Pd(PPh₃)₄ .

- pH control : Maintain pH 7–8 in aqueous reactions to prevent hydrolysis of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。